

Structure-Activity Relationship of 2-Phenylpropan-2-amine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)propan-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-phenylpropan-2-amine analogs, focusing on their interactions with monoamine transporters. The information presented herein is intended to support research and drug development efforts in neuropharmacology and medicinal chemistry.

The 2-phenylpropan-2-amine scaffold, exemplified by phentermine, is a cornerstone in the development of central nervous system (CNS) active agents. These compounds primarily exert their effects by modulating monoamine neurotransmission through interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the relationship between their chemical structure and biological activity is crucial for designing novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Monoamine Transporter Activity

The following table summarizes the in vitro activities of phentermine and its analogs at the human dopamine, norepinephrine, and serotonin transporters. The data includes binding

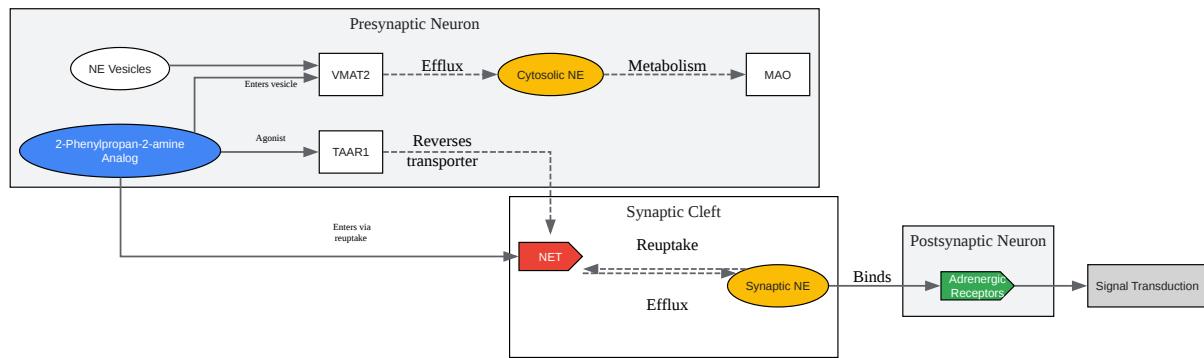
affinities (Ki) and functional activities such as inhibition of neurotransmitter uptake (IC50) or promotion of neurotransmitter release (EC50).

Comp	Substit	DAT Ki (nM)	NET Ki (nM)	SERT Ki (nM)	DA Uptake (nM)	NE Uptake (nM)	5-HT Uptake (nM)	MAO-A Ki (µM)
Phentermine	Unsubstituted	-	-	-	52 ± 8	28.3 ± 4.5	>10,000	85-88[1]
1-(3-Chlorophenyl)-2-methylpropan-2-amine	3-Chloro	-	-	-	-	-	-	-

Note: Data for 1-(3-Chlorophenyl)-2-methylpropan-2-amine is not yet publicly available but is hypothesized to act as a monoamine releasing agent or reuptake inhibitor based on its structure[2]. The table will be updated as empirical data becomes available. Data for phentermine's uptake inhibition is benchmarked against pyrovalerone analogs due to structural and functional similarities[3].

Signaling Pathways and Experimental Workflows

To understand the biological context and experimental evaluation of these compounds, the following diagrams illustrate the primary signaling pathway and a general workflow for their characterization.



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Figure 1: Simplified signaling pathway of 2-phenylpropan-2-amine analogs at a noradrenergic synapse.

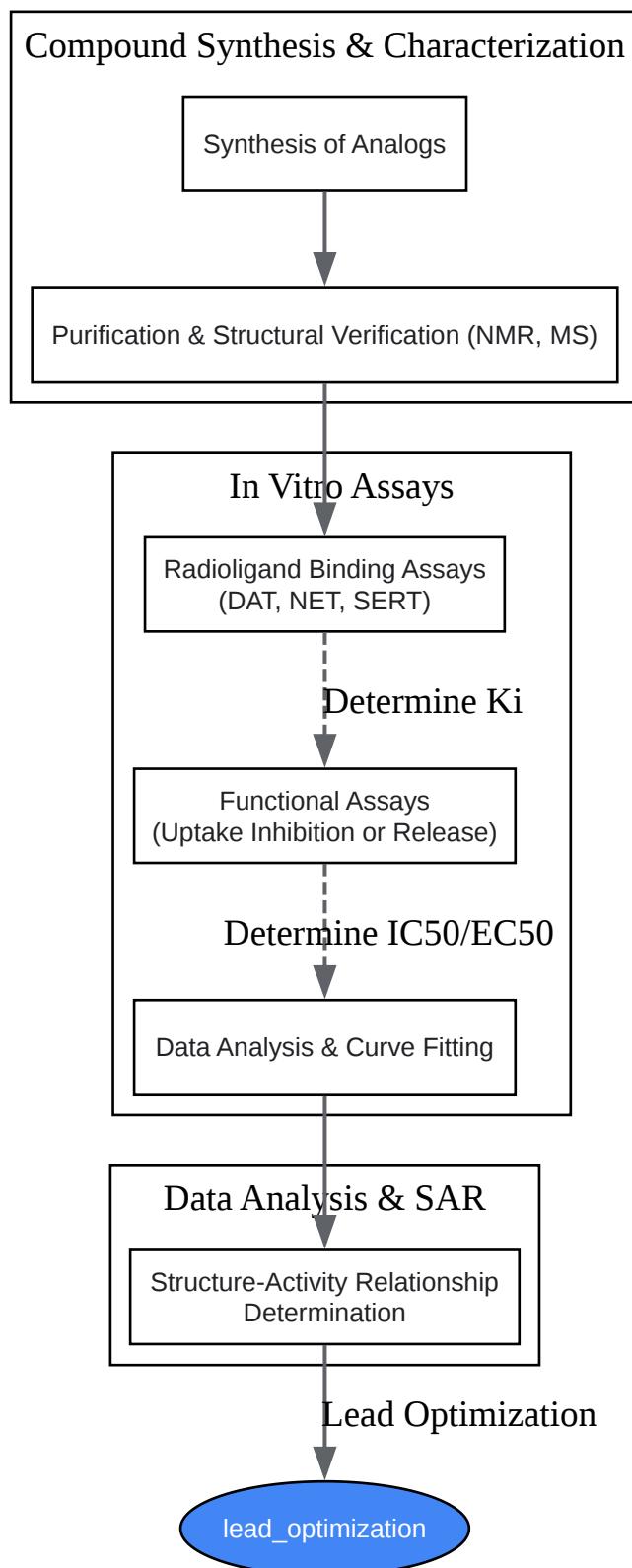
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Figure 2: Generalized workflow for the discovery and evaluation of novel 2-phenylpropan-2-amine analogs.

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (K_i) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1. Materials and Reagents:

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET.
- Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.
- Radioligands:
 - For DAT: [3 H]WIN 35,428
 - For NET: [3 H]Nisoxetine
 - For SERT: [3 H]Citalopram
- Test Compounds: 2-phenylpropan-2-amine analogs.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- 96-well filter plates and a cell harvester.

2. Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its K_d , and varying concentrations of the test compound or vehicle.

- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Add scintillation cocktail to the filters and quantify the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the functional potency (IC₅₀) of test compounds to inhibit the uptake of neurotransmitters.

1. Materials and Reagents:

- Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET, cultured in 96-well plates.
- Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
- Test Compounds: 2-phenylpropan-2-amine analogs.
- Uptake Buffer: e.g., Krebs-Henseleit buffer.
- Scintillation Cocktail.

2. Procedure:

- Cell Preparation: On the day of the experiment, wash the cultured cells with uptake buffer.

- Pre-incubation: Add varying concentrations of the test compound to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.
- Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate uptake. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
- Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
- Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
- Data Analysis: Plot the inhibition of uptake against the concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

The structure-activity relationship of 2-phenylpropan-2-amine analogs is a complex interplay of steric and electronic factors. Phenyl ring substitutions and modifications of the amine group can significantly alter the potency and selectivity of these compounds for the monoamine transporters. Future research should focus on synthesizing and testing a wider range of analogs to build a more comprehensive SAR model. This will enable the rational design of novel compounds with tailored pharmacological profiles for potential therapeutic applications in various neurological and psychiatric disorders.

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